molecular formula C4H8O2 B1611545 Ethyl acetate-1-13C CAS No. 3424-59-7

Ethyl acetate-1-13C

Cat. No.: B1611545
CAS No.: 3424-59-7
M. Wt: 89.1 g/mol
InChI Key: XEKOWRVHYACXOJ-AZXPZELESA-N
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Description

Ethyl acetate-1-13C is an isotopically labeled compound where the carbon atom in the carbonyl group is replaced with the carbon-13 isotope. This compound is widely used in nuclear magnetic resonance (NMR) spectroscopy due to the unique properties of the carbon-13 isotope, which makes it detectable in NMR experiments. Ethyl acetate itself is a colorless liquid with a characteristic sweet smell, commonly used as a solvent in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl acetate-1-13C can be synthesized through the esterification of ethanol with acetic acid-1-13C. The reaction is typically catalyzed by a strong acid such as sulfuric acid. The general reaction is as follows:

CH313COOH+CH3CH2OHCH313COOCH2CH3+H2O\text{CH}_3^{13}\text{COOH} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{CH}_3^{13}\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} CH313​COOH+CH3​CH2​OH→CH313​COOCH2​CH3​+H2​O

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reactants are continuously fed into a reactor, and the product is distilled off to achieve high purity. The use of isotopically labeled acetic acid ensures that the carbon-13 isotope is incorporated into the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl acetate-1-13C undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to ethanol and acetic acid-1-13C.

    Reduction: this compound can be reduced to ethanol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group in this compound can be substituted with other nucleophiles, leading to the formation of different compounds.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Ethanol and acetic acid-1-13C.

    Reduction: Ethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl acetate-1-13C is extensively used in scientific research, particularly in the following fields:

    Chemistry: Used as a tracer in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation of carbon-13 into biological molecules.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Used in the production of labeled compounds for various industrial applications, including the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The primary mechanism by which ethyl acetate-1-13C exerts its effects is through its role as a tracer in NMR spectroscopy. The carbon-13 isotope has a magnetic dipole moment, making it detectable in NMR experiments. This allows researchers to study the molecular structure and dynamics of compounds containing this compound. The carbon-13 nucleus interacts with the magnetic field, producing a signal that can be analyzed to obtain detailed information about the compound’s structure.

Comparison with Similar Compounds

    Methyl acetate-1-13C: Another isotopically labeled ester used in NMR spectroscopy.

    Propyl acetate-1-13C: Similar to this compound but with a longer carbon chain.

    Butyl acetate-1-13C: An isotopically labeled ester with an even longer carbon chain.

Uniqueness: this compound is unique due to its optimal balance of volatility and stability, making it an ideal solvent and tracer in various applications. Its relatively simple structure allows for easy incorporation into different experimental setups, providing valuable insights into chemical and biological processes.

Properties

IUPAC Name

ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOWRVHYACXOJ-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480447
Record name Ethyl acetate-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3424-59-7
Record name Ethyl acetate-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl acetate-1-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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